molecular formula C13H9BrClFOZn B14883082 4-(4'-ChlorobenZyloxy)-3-fluorophenylZinc bromide

4-(4'-ChlorobenZyloxy)-3-fluorophenylZinc bromide

Cat. No.: B14883082
M. Wt: 380.9 g/mol
InChI Key: ONWKDSPJPCNEFB-UHFFFAOYSA-M
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Description

4-(4’-Chlorobenzyloxy)-3-fluorophenylzinc bromide, 0.25 M in tetrahydrofuran (THF), is an organozinc reagent widely used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, where it serves as a nucleophilic partner to form carbon-carbon bonds. The presence of the chlorobenzyloxy and fluorophenyl groups enhances its reactivity and selectivity in various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 4-(4’-Chlorobenzyloxy)-3-fluorophenylzinc bromide typically involves the reaction of 4-(4’-Chlorobenzyloxy)-3-fluorophenyl bromide with zinc in the presence of a suitable solvent like THF. The reaction is usually carried out under an inert atmosphere to prevent oxidation. The general procedure includes:

  • Dissolving 4-(4’-Chlorobenzyloxy)-3-fluorophenyl bromide in THF.
  • Adding zinc powder or zinc bromide to the solution.
  • Stirring the mixture at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of high-purity reagents and solvents, along with stringent control of reaction conditions, is crucial to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

4-(4’-Chlorobenzyloxy)-3-fluorophenylzinc bromide undergoes various types of reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions, where the zinc bromide moiety is replaced by other nucleophiles.

    Coupling Reactions: It is commonly used in palladium-catalyzed cross-coupling reactions, such as the Negishi coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

    Palladium Catalysts: Palladium complexes are often used as catalysts in cross-coupling reactions involving this compound.

    Solvents: THF is the preferred solvent due to its ability to stabilize the organozinc reagent.

    Reaction Conditions: Reactions are typically carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

Major Products Formed

The major products formed from reactions involving 4-(4’-Chlorobenzyloxy)-3-fluorophenylzinc bromide are typically biaryl compounds or other complex organic molecules, depending on the nature of the electrophilic partner in the reaction.

Scientific Research Applications

4-(4’-Chlorobenzyloxy)-3-fluorophenylzinc bromide has a wide range of applications in scientific research:

    Chemistry: It is used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: It can be employed in the modification of biomolecules for studying biological processes.

    Medicine: Its derivatives are explored for potential therapeutic applications, including anti-inflammatory and anticancer activities.

    Industry: It is used in the production of fine chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 4-(4’-Chlorobenzyloxy)-3-fluorophenylzinc bromide exerts its effects involves the formation of a reactive organozinc intermediate. This intermediate can undergo various transformations, including oxidative addition and reductive elimination, facilitated by transition metal catalysts. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophilic partner.

Comparison with Similar Compounds

Similar Compounds

    4-(4’-Chlorobenzyloxy)-3-fluorophenylmagnesium Bromide: Another organometallic reagent with similar reactivity but different metal center (magnesium instead of zinc).

    Bromobenzene: A simpler aryl bromide used in similar types of reactions but lacks the additional functional groups that enhance reactivity.

Uniqueness

4-(4’-Chlorobenzyloxy)-3-fluorophenylzinc bromide is unique due to the presence of both chlorobenzyloxy and fluorophenyl groups, which provide enhanced reactivity and selectivity in various chemical transformations. Its use in cross-coupling reactions offers a versatile tool for the synthesis of complex organic molecules.

Properties

Molecular Formula

C13H9BrClFOZn

Molecular Weight

380.9 g/mol

IUPAC Name

bromozinc(1+);1-[(4-chlorophenyl)methoxy]-2-fluorobenzene-4-ide

InChI

InChI=1S/C13H9ClFO.BrH.Zn/c14-11-7-5-10(6-8-11)9-16-13-4-2-1-3-12(13)15;;/h2-8H,9H2;1H;/q-1;;+2/p-1

InChI Key

ONWKDSPJPCNEFB-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=C(C=[C-]1)F)OCC2=CC=C(C=C2)Cl.[Zn+]Br

Origin of Product

United States

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